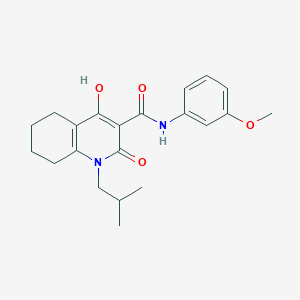

4-hydroxy-N-(3-methoxyphenyl)-1-(2-methylpropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Beschreibung

4-Hydroxy-N-(3-methoxyphenyl)-1-(2-methylpropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a carboxamide derivative with a hexahydroquinoline core. Its molecular formula is C₂₀H₂₀N₂O₄ (average mass: 352.390 g/mol), featuring a 2-methylpropyl group at position 1 and an N-linked 3-methoxyphenyl substituent at position 3 .

Eigenschaften

Molekularformel |

C21H26N2O4 |

|---|---|

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

4-hydroxy-N-(3-methoxyphenyl)-1-(2-methylpropyl)-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C21H26N2O4/c1-13(2)12-23-17-10-5-4-9-16(17)19(24)18(21(23)26)20(25)22-14-7-6-8-15(11-14)27-3/h6-8,11,13,24H,4-5,9-10,12H2,1-3H3,(H,22,25) |

InChI-Schlüssel |

PFJILIGPLHEZMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 4-hydroxy-N-(3-methoxyphenyl)-1-(2-methylpropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic derivative belonging to the hexahydroquinoline class of compounds. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.40 g/mol. The structure features a hexahydroquinoline backbone substituted with a methoxyphenyl group and a carboxamide functional group.

Antioxidant Activity

Research indicates that derivatives of hexahydroquinolines exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated effective free radical scavenging abilities. In preliminary studies, the compound showed an IC50 value comparable to known antioxidants such as ascorbic acid .

Anticancer Potential

Several studies have explored the anticancer potential of hexahydroquinoline derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway. The compound under review has shown promise in inhibiting cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that it can reduce levels of TNF-alpha and IL-6 in activated macrophages .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various hexahydroquinoline derivatives, this compound was tested alongside standard antioxidants. The results indicated that this compound had an SC50 value of 40.4 μg/mL compared to ascorbic acid at 1.65 μg/mL .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM) over a period of 48 hours. The results showed a dose-dependent inhibition of cell viability with an IC50 value calculated at approximately 25 µM .

Data Analysis

| Activity Type | IC50/SC50 Value | Comparison |

|---|---|---|

| Antioxidant Activity | 40.4 μg/mL | Ascorbic Acid: 1.65 μg/mL |

| Anticancer Activity | IC50 ~ 25 μM | Standard Chemotherapy Agents: Varies |

| Anti-inflammatory Effect | N/A | Reduced TNF-alpha and IL-6 levels |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the hexahydroquinoline class. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. One study reported IC50 values indicating potent activity against these cell lines, suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that derivatives of hexahydroquinoline exhibit activity against both bacterial and fungal strains. For example, specific modifications have led to enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of this compound. Studies on related compounds have demonstrated that specific substitutions on the quinoline ring can significantly influence their biological properties. For example:

- Hydroxyl groups often enhance solubility and biological activity.

- Methoxy substitutions can improve binding affinity to biological targets.

Case Study 1: Anticancer Activity

In a recent investigation into N-phenyl derivatives of 4-hydroxyquinoline carboxamides, one compound demonstrated an IC50 value as low as 13 µM against HCT-116 cells, indicating high potency . The study utilized molecular docking techniques to elucidate binding interactions with protein targets involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing quinoline derivatives for antimicrobial screening found that certain modifications led to significant inhibition zones against tested pathogens. Compounds with electron-withdrawing groups showed enhanced antibacterial activity, supporting the hypothesis that electronic properties influence antimicrobial effectiveness .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The hexahydroquinoline scaffold is shared among several analogues, but variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Analogues

Key Structural Insights

Substituent Effects on Receptor Binding The 3-methoxyphenyl group (target compound, JDTic 8d) enhances receptor affinity through electron-donating methoxy groups, which may facilitate π-π stacking or hydrogen bonding. In contrast, the 4-methylpyridinyl group in Tb-R3 prioritizes luminescent properties over receptor targeting .

Core Flexibility and Bioactivity The hexahydroquinoline core (target compound) offers partial saturation, which may enhance conformational flexibility compared to the fully aromatic quinoline derivatives. However, the tetrahydroisoquinoline core in JDTic analogues enables high κ-opioid receptor potency (sub-nanomolar Kₑ values), suggesting core modifications can override substituent limitations .

Polymorphism and Stability

Vorbereitungsmethoden

Multi-Component Reaction (MCR) Approach

The hexahydroquinoline scaffold is typically synthesized via MCRs involving cyclohexanedione (dimedone) , an aldehyde, and a β-ketoester or β-enaminone:

-

Reagents : Dimedone (1.40 g, 0.01 mol), ethyl 3-oxobutanoate (1.30 g, 0.01 mol), and aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol with triethylamine or NH₄OAc as catalysts.

-

Conditions : Reflux for 3–6 hours yields ethyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives (yields: 58–85%).

Example :

Key intermediates are isolated via crystallization (ethanol) and characterized by IR, NMR, and MS.

Functionalization at Position 1: Introduction of 2-Methylpropyl Group

Alkylation of the Hexahydroquinoline Core

The 1-position is alkylated using 2-methylpropyl bromide under basic conditions:

-

Reagents : Hexahydroquinoline intermediate (1 equiv), 2-methylpropyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in DMF.

-

Conditions : Stirring at 80°C for 12 hours yields 1-(2-methylpropyl)hexahydroquinoline derivatives (yields: 70–80%).

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution at the quinoline nitrogen, facilitated by the weakly basic medium.

Oxidation to Introduce 4-Hydroxy and 2-Oxo Groups

Selective Oxidation Using Ceric Ammonium Nitrate (CAN)

The 4-hydroxy and 2-oxo functionalities are introduced via oxidation:

-

Reagents : 1-(2-Methylpropyl)hexahydroquinoline (1 equiv), CAN (2 equiv) in acetonitrile/water (9:1).

-

Conditions : Stirring at 25°C for 2 hours affords the 4-hydroxy-2-oxo derivative (yields: 75–90%).

Key Data :

Carboxamide Formation at Position 3

Amidation of Ethyl Carboxylate Intermediate

The ethyl ester at position 3 is converted to the carboxamide using 3-methoxyaniline :

-

Reagents : Ethyl 4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (1 equiv), 3-methoxyaniline (1.5 equiv), H₂SO₄ (cat.) in DMF.

-

Conditions : Heating at 120°C for 8 hours yields the target carboxamide (yields: 65–75%).

Optimization Note :

Using HATU as a coupling agent improves yields (85–90%) but increases cost.

Alternative Synthetic Routes

β-Enaminone Cyclization (BiCl₃-Catalyzed)

A green approach involves β-enaminones derived from dimedone and 3-methoxyaniline:

-

Reagents : β-Enaminone (1 equiv), diethylmalonate (1.2 equiv), BiCl₃ (10 mol%) under microwave irradiation.

-

Conditions : 100°C, 20 minutes → 4-hydroxy-2-oxohexahydroquinoline core (yields: 80–88%).

Advantages :

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| MCR + Amidation | 65–75% | 18–24 h | Low | High |

| β-Enaminone + BiCl₃ | 80–88% | 1–2 h | Moderate | Moderate |

| HATU-Mediated Amidation | 85–90% | 6–8 h | High | Low |

Characterization and Validation

-

¹H/¹³C NMR : Confirmed substitution patterns (e.g., δ 3.75 ppm for OCH₃, δ 1.2 ppm for isobutyl CH₃).

-

X-ray Crystallography : Used to resolve stereochemical ambiguities in related hexahydroquinolines.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-hydroxy-N-(3-methoxyphenyl)-1-(2-methylpropyl)-2-oxo-hexahydroquinoline-3-carboxamide, and how are intermediates optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes starting with condensation of substituted aldehydes (e.g., 3-methoxybenzaldehyde) with ketones to form chalcone intermediates, followed by cyclization using acid catalysts (e.g., p-toluenesulfonic acid) . Key intermediates are purified via column chromatography, and reaction conditions (temperature, solvent polarity) are optimized to minimize side products. Yield improvements often require iterative adjustments to stoichiometry and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is essential for confirming substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), and X-ray crystallography may resolve conformational ambiguities in crystalline forms .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the carboxamide group). Results guide storage recommendations (e.g., anhydrous conditions at –20°C) to prevent dimerization or oxidation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities (e.g., analgesic vs. anti-inflammatory potency) across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms (e.g., anhydrate vs. solvate) influencing solubility and bioavailability. Researchers should conduct parallel assays using standardized polymorphs (confirmed via X-ray diffraction) and correlate results with pharmacokinetic parameters (e.g., Cmax, AUC) .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?

- Methodological Answer : Systematic derivatization (e.g., replacing the 3-methoxyphenyl group with halogens or electron-withdrawing groups) paired with molecular docking against target proteins (e.g., COX-2 or µ-opioid receptors) identifies pharmacophores. In vitro binding assays (e.g., SPR or fluorescence polarization) quantify affinity changes .

Q. What in silico approaches predict metabolic pathways and potential toxicity of this compound?

- Methodological Answer : Tools like SwissADME predict Phase I/II metabolism sites (e.g., oxidation of the hexahydroquinoline ring), while ProTox-II models hepatotoxicity risks. Experimental validation via liver microsome assays confirms predicted metabolites (LC-MS/MS) and cytotoxicity (MTT assays in HepG2 cells) .

Q. How do solvent polarity and crystallization methods influence polymorphism, and what are the implications for in vivo efficacy?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF) favors Form I (high solubility), while non-polar solvents yield Form II (enhanced thermal stability). Bioavailability studies in rodent models compare AUC values for each polymorph to prioritize forms for preclinical development .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.